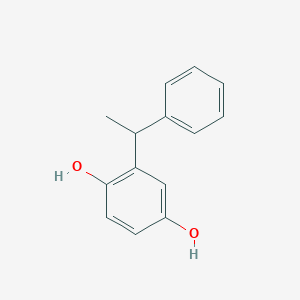

1,4-Benzenediol, 2-(1-phenylethyl)-

Description

Contextualizing Substituted Hydroquinones within Contemporary Organic Chemistry

Substituted hydroquinones are a significant class of compounds in modern organic chemistry, valued for their diverse reactivity and wide range of applications. Hydroquinone (B1673460) and its derivatives are key components in the synthesis of polymers, antioxidants, and pharmaceuticals. ontosight.ainih.govmdpi.com The core structure, a benzene (B151609) ring with two hydroxyl groups in the para position, allows for a variety of substitution patterns, each imparting unique chemical characteristics to the molecule.

The reactivity of the hydroquinone scaffold is largely governed by the electron-donating hydroxyl groups, which make the aromatic ring susceptible to electrophilic substitution. This reactivity allows for the introduction of various functional groups, leading to a vast library of substituted hydroquinones with tailored properties. researchgate.net These modifications can influence the compound's antioxidant potential, its ability to participate in polymerization reactions, and its biological activity. mdpi.com In recent years, there has been a growing interest in the synthesis of asymmetrically substituted hydroquinones, as the specific placement of different substituents can lead to compounds with highly specialized functions.

Research Significance of the 1,4-Benzenediol, 2-(1-phenylethyl)- Scaffold in Chemical Sciences

The research significance of the 1,4-Benzenediol, 2-(1-phenylethyl)- scaffold lies primarily in its potential as a building block for more complex molecules and materials. The presence of the bulky 1-phenylethyl group can influence the stereochemical outcome of reactions and the final architecture of polymers derived from this monomer.

A key area of interest is in the synthesis of this compound. The reaction of hydroquinone with styrene (B11656) is a known method for its preparation. google.com However, this process can lead to the formation of dialkylated byproducts. google.com Research into optimizing this synthesis, for instance by using solid acid catalysts, aims to improve the yield of the desired mono-substituted product. google.com Such advancements are crucial for making this and similar compounds more accessible for further research and application.

While extensive research specifically on 1,4-Benzenediol, 2-(1-phenylethyl)- is not widespread, the broader class of phenylethyl-substituted phenols and related structures has been investigated for various applications. For instance, related compounds have been explored for their biological activities, including their potential as anticancer and anti-inflammatory agents. nih.gov Furthermore, the structural motif of a substituted hydroquinone is found in various natural products with interesting biological properties. nih.gov The isomeric compound, 4-(1-phenylethyl)-1,3-benzenediol, has been noted for its potential as a skin-lightening agent. nih.gov

The unique combination of a hydroquinone moiety and a chiral phenylethyl group in 1,4-Benzenediol, 2-(1-phenylethyl)- suggests potential for its use in creating chiral polymers or as a ligand in asymmetric catalysis, though these specific applications remain largely exploratory.

Structure

3D Structure

Properties

CAS No. |

65565-58-4 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(1-phenylethyl)benzene-1,4-diol |

InChI |

InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-10,15-16H,1H3 |

InChI Key |

LMXZDVUCXQJEHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1,4 Benzenediol, 2 1 Phenylethyl and Its Analogues

Alkylation Approaches for 1,4-Benzenediol Functionalization

The primary route for synthesizing 1,4-Benzenediol, 2-(1-phenylethyl)- involves the direct alkylation of hydroquinone (B1673460) with styrene (B11656). google.com This electrophilic substitution reaction presents challenges in controlling selectivity and minimizing byproduct formation.

Mechanistic Studies of Hydroquinone Reaction with Styrene

The reaction of hydroquinone with styrene proceeds via an electrophilic aromatic substitution mechanism. The styrene molecule, in the presence of an acid catalyst, generates a carbocation intermediate. This electrophile then attacks the electron-rich hydroquinone ring. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing. Due to the para-disposition of the hydroxyl groups, the incoming phenylethyl group can substitute at one of the four equivalent positions on the benzene (B151609) ring.

Kinetic and spectroscopic studies of similar reactions, such as the Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone, reveal complex equilibria involving catalyst resting-states and intermediates. nih.gov While not a direct alkylation, this study highlights the intricate electronic interactions and potential for intermediate species that can influence reactivity and product distribution in reactions involving hydroquinone. nih.gov

Catalysis in Mono-alkylation: Investigations of Solid Acid and Lewis Acid Systems

The choice of catalyst is paramount in directing the mono-alkylation of hydroquinone. Traditional methods often employed corrosive mineral acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, which necessitate specialized, corrosion-resistant equipment. google.comgoogle.com

Solid Acid Catalysts: To circumvent the issues associated with liquid acids, solid acid catalysts have been extensively investigated. These catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration, and reduced corrosivity. google.comabb.com Examples of solid acid catalysts used for this purpose include:

Amorphous silica-aluminate google.com

Phosphoric acid or sulfuric acid supported on silica (B1680970) (SiO₂) google.com

Heteropoly acids supported on various oxides researchgate.net

The use of a solid acid catalyst allows for the development of continuous industrial-scale processes, where the product can be isolated and unreacted starting materials can be recycled. google.com

Lewis Acid Catalysts: Lewis acids function by activating the electrophile, in this case, styrene, by coordinating with it and increasing its electrophilicity. youtube.com This activation facilitates the attack by the nucleophilic hydroquinone. While general Lewis acid catalysis is a well-established principle, specific applications to hydroquinone alkylation with styrene have been explored. For instance, a method for preparing (1-phenylethyl)hydroquinone utilizes a Lewis acid in an organic reaction diluent. google.com The use of Lewis acids can also be tailored to enhance selectivity in various organic transformations. mdpi.comnih.gov

A comparison of different catalytic approaches is summarized in the table below:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Mineral Acids | Sulfuric acid, p-toluenesulfonic acid google.comgoogle.com | High reactivity | Corrosive, difficult to separate, can lead to byproducts google.com |

| Solid Acids | Amorphous silica-aluminate, H₃PO₄/SiO₂ google.com | Easy separation, recyclable, less corrosive, suitable for continuous processes google.com | Can have lower activity than liquid acids, potential for deactivation abb.com |

| Lewis Acids | AlCl₃, p-toluenesulfonic acid google.comnih.gov | Activates electrophile, can improve selectivity youtube.com | Can be sensitive to moisture, may require specific solvents google.com |

This table provides a general overview of catalyst types and their characteristics in the context of hydroquinone alkylation.

Regioselectivity Control and Minimization of Di-alkylation Byproducts

A significant challenge in the synthesis of 2-(1-phenylethyl)hydroquinone is the formation of the di-substituted byproduct, 2,5-di(1-phenylethyl)hydroquinone. google.com Controlling the regioselectivity to favor the mono-alkylated product is crucial for achieving high yields and simplifying purification.

Several strategies are employed to minimize di-alkylation:

Stoichiometry Control: Using a molar excess of hydroquinone relative to styrene can favor the formation of the mono-substituted product. google.com Molar ratios of hydroquinone to styrene of about 1:1 to 1.25:1 are often desirable. google.com

Solvent Selection: The choice of solvent plays a critical role. Utilizing a non-polar organic solvent that preferentially solvates the mono-alkylated product more than the hydroquinone starting material can help in its selective removal from the reaction mixture. google.com This differential solubility is a key aspect of an improved process for preparing 2-(1-phenylethyl)hydroquinone. google.com

Reaction Conditions: Careful control of reaction temperature and time is essential. The reaction is typically conducted at elevated temperatures, for instance, between 135°C and 145°C, for several hours. google.com

One patented method describes achieving a weight ratio of (1-phenylethyl)hydroquinone to di-substituted phenylethyl hydroquinone of at least 1.8:1 in the crude product. google.com

Microwave-Assisted Alkylation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. Microwave radiation provides efficient internal heating by direct absorption of energy by polar molecules in the reaction mixture. nih.gov While specific literature on the microwave-assisted alkylation of hydroquinone with styrene is not prevalent, the principles have been applied to the synthesis of various heterocyclic compounds, demonstrating the potential for this technology to improve existing protocols. nih.govhilarispublisher.com A hypothetical application could involve irradiating a mixture of hydroquinone, styrene, and a suitable catalyst in a sealed vessel, potentially leading to a more rapid and efficient synthesis of the target compound.

Principles of Green Chemistry in the Synthesis of 1,4-Benzenediol Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comwjpmr.com These principles are highly relevant to the synthesis of 1,4-benzenediol derivatives.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis. sigmaaldrich.com Key principles applicable to the synthesis of 2-(1-phenylethyl)hydroquinone include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.com This is addressed by optimizing reactions to minimize byproducts like di-alkylated hydroquinone.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The alkylation reaction, in principle, has good atom economy as it is an addition reaction.

Less Hazardous Chemical Syntheses: The use of solid acid catalysts instead of corrosive mineral acids is a prime example of this principle in action. google.com

Safer Solvents and Auxiliaries: Research into using less hazardous solvents or even solvent-free reaction conditions aligns with this principle. researchgate.net

Catalysis: Catalytic reagents (as opposed to stoichiometric reagents) are superior. sigmaaldrich.com The use of acid catalysts, particularly recyclable solid acids, is a cornerstone of this synthesis. google.com

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. sigmaaldrich.com Direct alkylation is preferable to multi-step sequences involving protecting groups.

The shift from traditional, hazardous methods to more environmentally benign processes, such as using solid acid catalysts, exemplifies the application of green chemistry in the industrial production of 1,4-benzenediol derivatives. abb.com

Preparation of Derivatized 1,4-Benzenediol, 2-(1-phenylethyl)- Compounds

The 2-(1-phenylethyl)hydroquinone molecule can serve as a scaffold for further derivatization to create a variety of analogues with potentially new properties. ontosight.ai For instance, the hydroxyl groups can be further functionalized.

One important derivative is 2-(1-phenylethyl)hydroquinone diacetate. This compound can be prepared by reacting 2-(1-phenylethyl)hydroquinone with acetic anhydride (B1165640) or a compound of the formula CH₃C(O)-X, where X is a halogen. google.com

The synthesis of other derivatized 1,4-benzenediols has been reported, showcasing the versatility of the hydroquinone core for creating new molecules with potential biological activities. uonbi.ac.ke For example, the synthesis of 2-chloro-5-methoxy-1,4-benzenediol and its diacetate has been achieved. uonbi.ac.ke While not directly derived from 2-(1-phenylethyl)hydroquinone, these syntheses illustrate the chemical space that can be explored starting from a substituted hydroquinone.

Synthesis of 2-(1-phenylethyl)hydroquinone Diacetate

A primary route for the preparation of 2-(1-phenylethyl)hydroquinone diacetate involves a two-step process: the acid-catalyzed alkylation of hydroquinone with styrene, followed by acetylation.

The initial step is a Friedel-Crafts alkylation reaction where hydroquinone is treated with styrene in the presence of a solid acid catalyst. google.com This method is favored as it often leads to higher yields of the mono-alkylated product compared to using corrosive liquid acids, which can also produce significant amounts of the dialkylated hydroquinone. google.com The reaction is typically carried out in a non-polar organic solvent at reflux temperatures. google.com A variety of solid acid catalysts can be employed, including amorphous silica aluminate and phosphoric or sulfuric acid supported on silica. google.com

Following the alkylation, the resulting 2-(1-phenylethyl)hydroquinone is converted to its diacetate form. This is achieved through reaction with acetic anhydride. google.com This acetylation step serves to protect the hydroxyl groups and can facilitate purification. The diacetate can be readily converted back to the hydroquinone derivative when needed.

Table 1: Reaction Parameters for the Synthesis of 2-(1-phenylethyl)hydroquinone

| Parameter | Value |

|---|---|

| Reactants | Hydroquinone, Styrene |

| Catalyst | Solid acid catalyst (e.g., LZY-74 zeolite) |

| Solvent | p-Xylene (non-polar organic solvent) |

| Temperature | Reflux (138-141 °C) |

| Reaction Time | Approximately 14.7 hours |

Tandem Aldolic Condensation/Isomerization/Aromatization for Substituted 1,4-Benzenediols

The synthesis of substituted 1,4-benzenediols, including derivatives structurally related to 2-(1-phenylethyl)-1,4-benzenediol, can be envisioned through a tandem reaction sequence involving an aldol (B89426) condensation, isomerization, and subsequent aromatization. This strategic approach allows for the construction of the substituted benzene ring from acyclic precursors.

The initial step would involve an aldol condensation between a suitable 1,3-dicarbonyl compound and an α,β-unsaturated ketone. For the synthesis of a phenylethyl-substituted hydroquinone, the precursors could be carefully chosen to incorporate the desired phenylethyl moiety. The aldol condensation would form a cyclohexenone intermediate.

Following the ring formation, an isomerization step, often acid- or base-catalyzed, would shift the position of the double bond within the six-membered ring to facilitate the final aromatization. The driving force for this isomerization is the formation of a more stable conjugated system.

The final step is the aromatization of the cyclic intermediate to form the stable 1,4-benzenediol ring system. This can be achieved through various methods, including oxidation or elimination reactions, depending on the specific substrate. This tandem approach offers a versatile route to a wide range of substituted hydroquinones by varying the initial condensation partners.

Wittig Reactions in the Synthesis of Hydroquinone Derivatives with Side Chains

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it a valuable tool in the synthesis of hydroquinone derivatives with unsaturated side chains. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org

The versatility of the Wittig reaction allows for the introduction of various side chains onto a hydroquinone scaffold. For instance, a hydroquinone derivative bearing an aldehyde functional group can be reacted with a suitable phosphonium (B103445) ylide to generate an alkene side chain. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions. organic-chemistry.org

An example of this methodology is the synthesis of hydroquinone derivatives with a heptadecatrienyl side chain. google.com In this process, a 2-(10'-oxononyl)-1,4-diacetoxyl benzene is reacted with (3E, 5Z)-3,5-heptadien-1-triphenylphosphonium iodide via a Wittig reaction. google.com A subsequent deacetylation step then yields the final hydroquinone derivative. google.com This demonstrates the utility of the Wittig reaction in creating complex side chains on the hydroquinone core.

Table 2: Example of Wittig Reaction in Hydroquinone Derivative Synthesis

| Reactant 1 | Reactant 2 | Product of Wittig Reaction | Final Product after Deacetylation |

|---|---|---|---|

| 2-(10'-oxononyl)-1,4-diacetoxyl benzene | (3E, 5Z)-3,5-heptadien-1-triphenylphosphonium iodide | Diacetoxyl hydroquinone with heptadecatrienyl side chain | Hydroquinone with heptadecatrienyl side chain |

Stereoselective Synthesis of Chiral Phenylethyl Hydroquinone Derivatives

The synthesis of chiral 2-(1-phenylethyl)hydroquinone derivatives, where the stereocenter is located on the phenylethyl side chain, requires the use of stereoselective synthetic methods. One of the most effective approaches to achieve this is through asymmetric hydrogenation.

Asymmetric hydrogenation employs a chiral catalyst to deliver hydrogen to a prochiral substrate, resulting in the formation of one enantiomer in excess. For the synthesis of a chiral phenylethyl hydroquinone, a suitable precursor would be a hydroquinone derivative with a styryl side chain. The carbon-carbon double bond of the styryl group can then be asymmetrically hydrogenated to create the chiral center.

Chiral transition metal catalysts, often based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, are commonly used for this purpose. The choice of catalyst and reaction conditions can be fine-tuned to achieve high enantioselectivity (ee), leading to the desired enantiomer of the 2-(1-phenylethyl)hydroquinone derivative. While specific examples for the direct asymmetric hydrogenation to 2-(1-phenylethyl)hydroquinone are not prevalent in the provided search results, the principle is well-established in organic synthesis for creating chiral centers. For instance, Ir-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating the power of this method in creating chiral products with high enantiomeric excess. rsc.org This methodology could be adapted for the synthesis of the target molecule.

Chemical Reactivity and Transformation Mechanisms of 1,4 Benzenediol, 2 1 Phenylethyl

Redox Chemistry of Substituted Hydroquinones

The redox chemistry of hydroquinones is central to their function. They can undergo oxidation to form quinones and, conversely, quinones can be reduced back to hydroquinones. This reversible process involves the transfer of two electrons and two protons. jackwestin.com The substituent on the hydroquinone (B1673460) ring plays a crucial role in modulating the redox potential and the stability of the intermediates formed during these transformations. acs.org

Oxidation Pathways to Quinone Forms

The oxidation of hydroquinones, including 2-(1-phenylethyl)-1,4-benzenediol, to their corresponding quinones is a fundamental transformation. reddit.com This process can be initiated by various oxidizing agents, including enzymes, metal ions, and molecular oxygen. nih.gov The oxidation can proceed through a one-electron or a two-electron pathway.

The initial step in the oxidation of many hydroquinones is a one-electron transfer, which results in the formation of a semiquinone radical anion. researchgate.netacs.org These radical intermediates are often unstable but can be stabilized by resonance and the nature of the substituents on the aromatic ring. nih.gov Electron-donating groups tend to stabilize the semiquinone radical.

The formation of semiquinone radicals from hydroquinones can be facilitated by enzymatic systems like P450/NADPH oxidoreductase or peroxidases. nih.govnih.gov In alkaline solutions, hydroquinones can also undergo autoxidation to generate semiquinone radicals. acs.orgnih.gov The comproportionation reaction, where a hydroquinone and its corresponding quinone react to form two molecules of the semiquinone radical, is another pathway for their formation. acs.orgnih.gov

The stability and reactivity of the semiquinone radical are critical in determining the subsequent reaction pathways. It can be further oxidized to a quinone or reduced back to the hydroquinone. researchgate.net

Various oxidizing agents can effect this transformation. For instance, hydroquinones can be oxidized by metal ions or enzymatically by a range of oxidoreductases. nih.gov The presence of substituents on the hydroquinone ring influences the oxidation potential. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. acs.org

Table 1: Examples of Hydroquinone Oxidation

| Hydroquinone Derivative | Oxidizing Agent/Method | Product | Reference |

| Hydroquinone | Potassium dichromate/H₂SO₄ | p-Benzoquinone | youtube.com |

| Substituted Hydroquinones | NO₂/O₂ | Substituted Benzoquinones | nih.gov |

| t-Butylhydroquinone | Oxidative Enzymes | t-Butyl-p-quinone | nih.gov |

| Naphthohydroquinone | Oxidative Enzymes | Naphthoquinone | nih.gov |

This table is interactive. Click on the headers to sort.

Reduction Pathways from Quinone Analogues to Hydroquinone Forms

The reduction of quinones to hydroquinones is a reversible process that is fundamental to their biological and chemical activity. jackwestin.com This reduction involves the addition of two electrons and two protons. nih.gov A variety of reducing agents, including metals in acidic solutions and catalytic hydrogenation, can achieve this transformation. libretexts.org

The reduction can also proceed electrochemically. libretexts.org This process is often pH-dependent, with the reduction potential changing with the hydrogen ion concentration. libretexts.org

Biologically, enzymes such as NADPH/quinone oxidoreductase (NQO1) catalyze the two-electron reduction of quinones to hydroquinones, which is considered a major detoxification pathway. nih.gov

Electrochemical Oxidation Mechanisms in Aqueous and Non-Aqueous Media

The electrochemical oxidation of hydroquinones has been studied extensively in both aqueous and non-aqueous media. On a glassy carbon electrode in a non-aqueous solvent like acetonitrile (B52724), the oxidation potential of hydroquinones is influenced by the substituents on the aromatic ring. rsc.org Electron-withdrawing groups tend to shift the oxidation potential to more positive values compared to unsubstituted hydroquinone. rsc.org

In aqueous solutions, the electrochemical oxidation of hydroquinones is a two-electron, two-proton process that is highly reversible. researchgate.net The mechanism can be influenced by the pH of the solution. At a pre-anodized carbon paste electrode, the separation between the oxidation and reduction peaks of hydroquinone is significantly decreased, indicating improved electrocatalytic activity towards its oxidation. rsc.org

The electrochemical behavior of quinones is also crucial in applications such as redox flow batteries, where the reversible cycling between the quinone and hydroquinone forms is utilized for energy storage. nih.gov

Table 2: Electrochemical Data for Hydroquinone Derivatives

| Compound | Medium | Electrode | Key Finding | Reference |

| Substituted Hydroquinones | Acetonitrile | Glassy Carbon | Electron-withdrawing groups increase oxidation potential. | rsc.org |

| Hydroquinone | Aqueous Buffer | Pre-anodized Carbon Paste | Reduced peak separation, indicating enhanced electrocatalysis. | rsc.org |

| 2-Methoxyhydroquinone | Aqueous H₃PO₄ | - | Stable reversible cycling in a redox flow battery. | nih.gov |

This table is interactive. Click on the headers to sort.

Photochemical Redox Cycling Mechanisms

The redox chemistry of hydroquinones and quinones can also be driven by light. Photochemical redox cycling involves the absorption of light by a photosensitizer, which can then initiate electron transfer reactions with the quinone/hydroquinone couple. rsc.org

In the presence of certain metal complexes, such as polypyridylruthenium(II), the interconversion between hydroquinone and quinone can be induced by photoirradiation. rsc.org These complexes can be designed to be light-responsive, allowing for photoswitching of the redox state of the coordinated quinone ligand. rsc.org This photochemical control over the redox state opens up possibilities for applications in molecular switches and sensors.

Furthermore, in environmental systems, the photochemical reactions of natural organic matter, which often contain quinone-like moieties, can lead to the production of reactive oxygen species through redox cycling. acs.orgnih.gov

Influence of pH and Solvent on Redox Kinetics

The redox kinetics of hydroquinones, including 1,4-Benzenediol, 2-(1-phenylethyl)-, are significantly influenced by the pH and the solvent system. The hydroquinone (QH2) can undergo a two-electron, two-proton oxidation to form the corresponding p-benzoquinone (Q), proceeding through a semiquinone radical intermediate (SQ•⁻).

The rate of autoxidation of hydroquinones generally increases as the pH becomes more alkaline. nih.govinchem.org This is because the hydroquinone dianion (Q²⁻), which is more prevalent at higher pH, is the species that most readily reacts with molecular oxygen. nih.gov The oxidation is catalyzed by the presence of a quinone and can be accelerated by superoxide (B77818) dismutase, which removes the superoxide byproduct and increases the formation of the quinone. nih.gov

The solvent also plays a crucial role in the redox behavior. In aqueous solutions, the reduction potential of the quinone/hydroquinone couple is pH-dependent. acs.org The addition of water to an aprotic solvent can shift the redox potential due to hydrogen bonding effects, which have a more pronounced impact on the reduction of the semiquinone radical to the hydroquinone dianion. acs.org The kinetics of the redox reaction between a hydroquinone and a quinone are also markedly affected by the solvent composition, with rates increasing significantly with higher water concentration in dioxane-water mixtures. rsc.org The reaction is subject to both acid and base catalysis. rsc.org

Table 1: General Influence of pH and Solvent on Hydroquinone Redox Properties

| Parameter | Effect of Increasing pH (in aqueous solution) | Effect of Solvent Polarity/Protic Nature |

| Autoxidation Rate | Increases nih.govinchem.org | Can vary; hydrogen bonding stabilizes charged species acs.org |

| Redox Potential | Shifts to more negative values | Shifts potentials, often positively with protic solvents acs.org |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Hydroquinone Ring

The aromatic ring of 1,4-Benzenediol, 2-(1-phenylethyl)- is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl and alkyl groups. libretexts.org The two hydroxyl groups are powerful activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org The 2-(1-phenylethyl)- group is also an activating, ortho- and para-directing group.

In 1,4-Benzenediol, 2-(1-phenylethyl)-, positions 1, 2, and 4 are substituted. The directing effects of the substituents must be considered additively. stackexchange.com The -OH group at position 1 directs ortho (to positions 2 and 6) and para (to position 4). The -OH group at position 4 directs ortho (to positions 3 and 5) and para (to position 1). The alkyl group at position 2 directs ortho (to positions 1 and 3) and para (to position 5). Therefore, electrophilic attack is most likely to occur at positions 3, 5, and 6, which are activated by one or more of the existing groups. Position 3 is activated by the ortho -OH and ortho alkyl group. Position 5 is activated by the ortho -OH and para alkyl group. Position 6 is activated by the ortho -OH group. Steric hindrance from the bulky 1-phenylethyl group may influence the regioselectivity of the substitution. stackexchange.com

Nucleophilic aromatic substitution (SNAr) on the hydroquinone ring is generally less favorable. libretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgwikipedia.org Since 1,4-Benzenediol, 2-(1-phenylethyl)- possesses electron-donating groups, it is deactivated towards SNAr. Such a reaction would only be possible under harsh conditions if a suitable leaving group were present on the ring. libretexts.org

Michael Addition Reactions of Quinone Intermediates with Nucleophiles

Upon oxidation, 1,4-Benzenediol, 2-(1-phenylethyl)- forms its corresponding quinone, 2-(1-phenylethyl)-1,4-benzoquinone. This quinone is an α,β-unsaturated ketone and can act as a Michael acceptor, undergoing conjugate addition with a variety of nucleophiles. thieme.com This reaction is a key pathway for the functionalization of quinones.

The reaction involves the attack of a nucleophile at one of the vinylogous positions of the quinone ring. thieme.com The resulting enolate intermediate is then protonated. The initial adduct is a substituted hydroquinone, which can sometimes be re-oxidized to a substituted quinone under the reaction conditions, resulting in a net substitution of a hydrogen atom on the quinone ring. thieme.com A wide range of nucleophiles, including thiols, amines, and carbanions (like enolates), can participate in Michael additions with quinones. nih.govrsc.orgnih.gov The regioselectivity of the addition to a substituted quinone like 2-(1-phenylethyl)-1,4-benzoquinone would be influenced by both the electronic effects and the steric hindrance of the 1-phenylethyl group.

Reactivity of Hydroxyl Groups: Esterification and Etherification

The two hydroxyl groups of 1,4-Benzenediol, 2-(1-phenylethyl)- behave as typical phenolic hydroxyls, allowing for reactions such as esterification and etherification.

Esterification can be achieved by reacting the hydroquinone with carboxylic acids, acid chlorides, or acid anhydrides. ncert.nic.in The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. youtube.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. chemicalforums.com Depending on the stoichiometry, either mono- or di-esters can be formed. Substituted hydroquinones have also been noted to act as catalysts in some esterification reactions. google.com

Etherification involves the conversion of the hydroxyl groups to ether linkages. This is commonly carried out via the Williamson ether synthesis, where the hydroquinone is first deprotonated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide or other alkylating agent to form the ether. researchgate.net As with esterification, both mono- and di-ethers can be synthesized by controlling the reaction conditions and the amount of alkylating agent used. researchgate.net Studies on the monoetherification of substituted hydroquinones have been reported, indicating that selective modification of one hydroxyl group is feasible. researchgate.net

Table 2: General Reactions of the Hydroxyl Groups

| Reaction | Reagents | Product |

| Esterification | Carboxylic Acid + Acid Catalyst | Ester |

| Acid Chloride/Anhydride (B1165640) + Base | Ester | |

| Etherification | Alkyl Halide + Base | Ether |

Investigations into Reaction Kinetics and Thermodynamics

The thermodynamics and kinetics of reactions involving 1,4-Benzenediol, 2-(1-phenylethyl)- are dictated by the electronic properties of the substituted hydroquinone system. The substituents on the ring significantly influence the electron density and, consequently, the redox potentials and pKa values. nih.govnih.gov

The pKa values of the hydroquinone's hydroxyl groups are excellent indicators of the electron density in the aromatic ring. nih.govnih.gov The presence of the electron-donating 1-phenylethyl group is expected to increase the electron density of the ring compared to unsubstituted hydroquinone. This would generally lead to higher pKa values (making it a weaker acid) and lower redox potentials (making it easier to oxidize). nih.gov

Advanced Characterization and Analytical Methodologies for Substituted 1,4 Benzenediols

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for determining the precise molecular structure of newly synthesized compounds. By interacting with molecules on a quantum level, techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the atomic arrangement and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule. For 1,4-Benzenediol, 2-(1-phenylethyl)-, ¹H NMR spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to one another.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the hydroquinone (B1673460) ring, the protons of the phenylethyl group, and the hydroxyl (-OH) protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J).

Expected ¹H NMR Spectral Data for 1,4-Benzenediol, 2-(1-phenylethyl)- Note: This table represents expected values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl group (C₆H₅) | 7.15-7.30 | Multiplet | - | 5H |

| Hydroquinone ring | 6.50-6.80 | Multiplet | - | 3H |

| Methine proton (-CH) | 4.10-4.30 | Quartet | ~7.2 | 1H |

| Methyl protons (-CH₃) | 1.50-1.70 | Doublet | ~7.2 | 3H |

| Hydroxyl protons (-OH) | 4.50-5.50 | Broad Singlet | - | 2H |

The quartet signal for the methine proton arises from its coupling to the three protons of the adjacent methyl group, which in turn appears as a doublet due to coupling with the single methine proton. The aromatic protons on both the phenyl and hydroquinone rings would appear as complex multiplets due to their various coupling interactions. The hydroxyl protons often appear as broad singlets and their chemical shift can be highly dependent on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) to four or five decimal places, which is precise enough to distinguish between compounds with the same nominal mass but different elemental formulas.

For 1,4-Benzenediol, 2-(1-phenylethyl)-, HRMS using a soft ionization technique like Electrospray Ionization (ESI) would be used to confirm its molecular formula, C₁₄H₁₄O₂. The experimentally measured mass is compared to the theoretically calculated mass, and a match within a very small tolerance (typically < 5 ppm) provides strong evidence for the assigned structure. rsc.org

HRMS Data for 1,4-Benzenediol, 2-(1-phenylethyl)-

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Calculated Exact Mass [M+H]⁺ | 215.1067 |

| Found Mass [M+H]⁺ | Consistent with calculated value (e.g., 215.1065) |

| Ionization Mode | ESI (Positive) |

This technique is crucial for differentiating between isomers and confirming that the desired product has been formed, complementing the structural data obtained from NMR.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both monitoring the progress of a chemical reaction and for purifying the final product to a high degree.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. libretexts.org It allows for a qualitative assessment of a reaction mixture, showing the consumption of starting materials and the appearance of products over time. rsc.org

To monitor the synthesis of 1,4-Benzenediol, 2-(1-phenylethyl)-, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. libretexts.org The plate is then developed in a suitable solvent system, typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). rsc.org The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary phase (usually silica (B1680970) gel). rsc.org Because the product, 1,4-Benzenediol, 2-(1-phenylethyl)-, is generally more polar than the starting materials (e.g., hydroquinone and styrene), it will have a lower Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot for the product is prominent. Visualization is often achieved using a UV lamp, as the aromatic rings in the compounds will fluoresce. rsc.org

Silica Gel Column Chromatography for Purification

Once a reaction is complete, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Silica gel column chromatography is the standard method for purifying these mixtures on a preparative scale. orgsyn.org

The crude product is loaded onto the top of a glass column packed with silica gel. orgsyn.org A solvent system (eluent), similar to one determined by TLC analysis, is then passed through the column. rsc.orgrsc.org Components of the mixture separate based on their differing affinities for the silica gel stationary phase and the mobile phase eluent. Less polar compounds travel through the column more quickly, while more polar compounds are retained longer. By systematically collecting the eluent in fractions and analyzing them by TLC, the pure fractions containing 1,4-Benzenediol, 2-(1-phenylethyl)- can be isolated. The solvent is then removed by rotary evaporation to yield the purified compound. rsc.org

Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (200-300 mesh) rsc.org |

| Mobile Phase (Eluent) | Gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing polarity) rsc.org |

| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the product in a minimal amount of solvent) orgsyn.org |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the purity of a compound and to analyze complex mixtures. oup.com For 1,4-Benzenediol, 2-(1-phenylethyl)-, a reverse-phase HPLC method is typically employed.

In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. oup.comsielc.com A small amount of the sample is injected into the HPLC system, and it travels through the column under high pressure. The components separate based on their hydrophobicity; less polar compounds are retained longer on the nonpolar column. A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs light (e.g., 254 nm), measures the components as they elute from the column. The output is a chromatogram, where the retention time is characteristic of the compound and the peak area is proportional to its concentration. This allows for precise quantification of the purity of the 1,4-Benzenediol, 2-(1-phenylethyl)- sample. oup.com

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) oup.com |

| Flow Rate | 0.8 - 1.2 mL/min oup.com |

| Detection | UV at 254 nm oup.com |

| Injection Volume | 20 µL oup.com |

| Typical Retention Time | 4-6 minutes oup.com |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While a specific crystal structure for "1,4-Benzenediol, 2-(1-phenylethyl)-" is not publicly available, its solid-state characteristics can be predicted based on X-ray crystallographic studies of related aromatic compounds like benzene (B151609) and its derivatives. docbrown.info

X-ray crystallography has definitively shown that the benzene ring is a planar, symmetrical hexagon. docbrown.info The C-C bond lengths within the aromatic ring are intermediate between a single and a double bond, measuring approximately 0.139 nm. docbrown.info The bond angles (C-C-C and C-C-H) are all 120°, consistent with a trigonal planar arrangement around each carbon atom. docbrown.info

The crystal structure of benzene-1,4-diol (B12442567) diacetate, a related compound, has been determined, providing further insight into the packing of substituted benzenediols in the solid state. researchgate.net

| Structural Feature | Expected Value/Characteristic |

| Benzene Ring Geometry | Planar hexagon |

| Aromatic C-C Bond Length | ~ 0.139 nm |

| Bond Angles (in ring) | ~ 120° |

| Key Intermolecular Forces | Hydrogen bonding |

Applications in Specialized Chemical Synthesis and Materials Science

Role as Polymerization Inhibitors and Stabilizers in Industrial Processes

Uncontrolled polymerization can be a significant issue in the storage and processing of reactive monomers. Polymerization inhibitors are crucial for preventing the premature and spontaneous polymerization of monomers like acrylic acid and methyl methacrylate. wikipedia.org 1,4-Benzenediol, 2-(1-phenylethyl)-, as a derivative of hydroquinone (B1673460), functions effectively in this capacity.

Hydroquinones, in general, act as free-radical scavengers. wikipedia.org During the initial stages of radical-initiated polymerization, the inhibitor can donate a hydrogen atom from one of its hydroxyl groups to a growing polymer radical, thereby terminating the chain reaction. The resulting phenoxy radical is relatively stable and less likely to initiate new polymer chains. The presence of the phenylethyl group can enhance the solubility and compatibility of the inhibitor within specific monomer systems. This tailored structure allows for efficient stabilization during distillation, storage, and transport of monomers, preventing the formation of unwanted polymers that can lead to production issues and safety hazards. fujifilm.com

Precursors in Advanced Polymer and Resin Synthesis

The structure of 1,4-Benzenediol, 2-(1-phenylethyl)- makes it a valuable building block in the synthesis of advanced polymers and resins, contributing to the final properties of the material.

High-performance polymers are a class of materials known for their exceptional thermal stability, mechanical strength, and chemical resistance. editionstechnip.com Polyetheretherketone (PEEK) is a prominent member of this family, typically synthesized from monomers such as 4,4'-difluorobenzophenone (B49673) and hydroquinone. google.com

The incorporation of modified hydroquinones like 1,4-Benzenediol, 2-(1-phenylethyl)- as a comonomer can be a strategic approach to tailor the properties of PEEK and related polymers. The bulky phenylethyl group can disrupt the regular packing of polymer chains, which can influence properties such as:

Glass Transition Temperature (Tg): The introduction of the side group can increase the free volume and affect the rotational freedom of the polymer backbone, thereby altering the Tg.

Solubility: The presence of the phenylethyl group may enhance the solubility of the resulting polymer in certain organic solvents, facilitating processing and characterization.

Mechanical Properties: The bulky side group can impact the intermolecular forces and chain mobility, potentially leading to changes in modulus, toughness, and ductility.

By strategically incorporating 1,4-Benzenediol, 2-(1-phenylethyl)- into the polymer backbone, material scientists can fine-tune the performance characteristics of PEEK-related materials for specific demanding applications.

Ligand Design and Coordination Chemistry Involving Phenylethyl Moieties

The phenylethyl group within 1,4-Benzenediol, 2-(1-phenylethyl)- can be a key component in the design of specialized ligands for coordination chemistry and catalysis.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. youtube.com The effectiveness of an asymmetric catalyst often relies on the design of the chiral ligand that coordinates to a metal center. nih.govmdpi.com

The phenylethyl moiety, when derived from a chiral precursor, can introduce a stereocenter close to the coordinating atoms of a ligand. This chirality can create a specific three-dimensional environment around the metal catalyst, enabling it to selectively produce one enantiomer of a product over the other in a chemical reaction. nih.govresearchgate.net While the direct use of 1,4-Benzenediol, 2-(1-phenylethyl)- in this context is not extensively documented, the principle of utilizing phenylethyl groups in chiral ligand design is well-established. The hydroquinone portion of the molecule could also be chemically modified to create multidentate ligands with both chelating and chiral features.

Applications as Chemical Antioxidants in Non-Biological Systems

The antioxidant properties of hydroquinone and its derivatives are well-known. wikipedia.orgpatsnap.com 1,4-Benzenediol, 2-(1-phenylethyl)- is no exception and finds application as a chemical antioxidant in various non-biological systems.

Antioxidants function by inhibiting oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage materials. jscholarpublishers.com In industrial applications, such as in polymers, oils, and fuels, oxidation can lead to degradation of the material's properties, reducing its lifespan and performance. oecd.orgchempoint.com

The mechanism of action for 1,4-Benzenediol, 2-(1-phenylethyl)- as an antioxidant involves the donation of a hydrogen atom from its hydroxyl groups to reactive radicals, thereby neutralizing them and preventing further oxidative damage. The resulting radical is stabilized by resonance within the aromatic ring. The phenylethyl substituent can enhance its solubility and compatibility in organic-based systems, making it an effective stabilizer.

| Application | Function | Key Structural Feature |

| Polymerization Inhibition | Free-radical scavenger | Hydroquinone moiety |

| Advanced Polymer Synthesis | Comonomer for property modification | Bulky phenylethyl group |

| Ligand Design | Potential for chiral ligand synthesis | Phenylethyl group |

| Chemical Antioxidant | Inhibits oxidative degradation | Hydroquinone moiety |

Theoretical and Computational Investigations of 1,4 Benzenediol, 2 1 Phenylethyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules. For a substituted hydroquinone (B1673460) like 1,4-Benzenediol, 2-(1-phenylethyl)-, DFT calculations would typically be used to determine a variety of electronic properties. These would include the optimization of the molecular geometry to find the most stable arrangement of atoms, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic behavior, and the generation of an electrostatic potential map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Furthermore, reactivity descriptors such as hardness, softness, and the Fukui function can be derived from these calculations to provide a more quantitative prediction of its reactive behavior. While these methods are standard, specific studies applying them to 1,4-Benzenediol, 2-(1-phenylethyl)- are not available.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is an invaluable tool for elucidating the intricate details of reaction mechanisms. For 1,4-Benzenediol, 2-(1-phenylethyl)-, this would involve mapping the potential energy surface for various reactions it might undergo, such as oxidation or reactions with free radicals. By locating transition states and calculating activation energies, researchers can predict the most likely reaction pathways.

This type of analysis provides deep insights into the kinetics and thermodynamics of chemical processes. For instance, in the context of antioxidant activity, computational modeling could be used to study the mechanism of hydrogen atom transfer or electron transfer from the hydroxyl groups of the hydroquinone ring. The absence of such specific computational studies for 1,4-Benzenediol, 2-(1-phenylethyl)- means that its reaction mechanisms can only be inferred from general knowledge of similar compounds.

Prediction and Analysis of Redox Potentials

The redox behavior of hydroquinones is central to their chemical and biological activity. Computational methods can be employed to predict the redox potentials of 1,4-Benzenediol, 2-(1-phenylethyl)-, which would quantify its ability to act as a reducing or oxidizing agent. These calculations typically involve determining the Gibbs free energy of the oxidation and reduction processes.

Accurate prediction of redox potentials often requires sophisticated computational models that account for solvent effects, which can be modeled using either implicit continuum models or explicit solvent molecules. This information is critical for understanding its potential role in various applications, from organic synthesis to materials science. Unfortunately, no specific computational predictions of the redox potential for 1,4-Benzenediol, 2-(1-phenylethyl)- have been reported in the literature.

Conformational Analysis and Stereochemical Insights through Computational Methods

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. For 1,4-Benzenediol, 2-(1-phenylethyl)-, which possesses a flexible phenylethyl side chain, conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

Computational methods such as molecular mechanics and quantum chemical calculations can be used to systematically explore the conformational space of the molecule. This would involve rotating the single bonds in the side chain and calculating the energy of each resulting conformation. For chiral molecules, these methods can also provide insights into the properties of different stereoisomers. As with the other areas of computational study, a detailed conformational analysis of 1,4-Benzenediol, 2-(1-phenylethyl)- is not currently available in the scientific literature.

Q & A

Q. What are the recommended synthetic routes for 1,4-Benzenediol, 2-(1-phenylethyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted 1,4-benzenediol derivatives typically involves Friedel-Crafts alkylation or electrophilic aromatic substitution. For 2-(1-phenylethyl) substitution, a plausible route includes reacting hydroquinone with styrene oxide or α-methylstyrene under acidic catalysis (e.g., H₂SO₄ or BF₃·Et₂O). Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 hydroquinone:alkylating agent) critically affect regioselectivity and yield . Optimization studies suggest that inert atmospheres (N₂/Ar) minimize oxidation side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the diol derivative with >95% purity .

Q. How can the purity and structural integrity of 1,4-Benzenediol, 2-(1-phenylethyl)-, be validated?

- Methodological Answer :

- Chromatography : HPLC (C18 column, methanol/water mobile phase) with UV detection at 280 nm confirms purity. Retention time comparisons with commercial standards (e.g., tert-butylhydroquinone) are advised .

- Spectroscopy :

- FT-IR : O-H stretches (3200–3500 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and C-O (1250 cm⁻¹) confirm functional groups .

- NMR : ¹H NMR (DMSO-d6) shows distinct phenolic -OH peaks (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). The 1-phenylethyl group appears as a doublet (δ 1.5–1.7 ppm, CH₃) and a multiplet (δ 4.0–4.5 ppm, CH) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : 1,4-Benzenediol derivatives are prone to oxidation, especially in aqueous or alkaline environments. Stability studies recommend:

- Storage : Dark glass vials at 2–8°C under inert gas (Ar) to prevent autoxidation .

- Solubility : Use antioxidant-stabilized solvents (e.g., 0.1% BHT in ethanol) for long-term stock solutions.

- Degradation Monitoring : Periodic TLC or LC-MS analysis detects quinone formation (λmax ~250 nm) .

Advanced Research Questions

Q. How does the 2-(1-phenylethyl) substituent influence the antioxidant activity of 1,4-benzenediol compared to other alkylated analogs?

- Methodological Answer : The bulky 1-phenylethyl group enhances steric hindrance, delaying hydrogen abstraction in radical scavenging assays (e.g., DPPH or ABTS). Comparative studies with tert-butylhydroquinone (TBHQ) show:

- Kinetics : Slower radical quenching (t₁/₂ ~45 min vs. TBHQ’s 15 min) due to reduced accessibility of phenolic -OH groups .

- Electrochemical Analysis : Cyclic voltammetry reveals a higher oxidation potential (+0.65 V vs. Ag/AgCl) compared to TBHQ (+0.52 V), correlating with reduced pro-oxidant activity in biological systems .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition studies often arise from:

- Solvent Effects : DMSO vs. ethanol vehicles alter cellular uptake; standardized protocols (e.g., ≤0.1% DMSO) are critical .

- Cell Line Variability : Use isogenic cell lines (e.g., HepG2 vs. primary hepatocytes) to assess metabolic stability. For example, CYP450-mediated oxidation of the 1-phenylethyl group generates reactive quinones in hepatic cells but not in keratinocytes .

- Dose-Response Curves : EC50/IC50 values should be validated across ≥3 independent replicates with positive controls (e.g., ascorbic acid for antioxidant assays) .

Q. How can computational modeling guide the design of derivatives with improved photostability?

- Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) predict HOMO-LUMO gaps and bond dissociation energies (BDEs) for O-H groups. Key findings:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the 5-position lower BDEs, enhancing radical scavenging but reducing photostability.

- Molecular Dynamics : Simulations of UV-excited states identify conformational changes that accelerate degradation. Introducing methoxy groups at the 3-position stabilizes the aromatic ring via resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.